Fenticonazole Sulfone Nitric Acid Salt

Analytical Chemistry Quality Control Impurity Profiling

Fenticonazole nitrate QC requires authentic EP Impurity C reference standards; substitution with parent drug (CAS 73151-29-8) compromises impurity profiling and EP compliance. This sulfone nitrate standard (CAS 80676-29-5, ≥95% purity) enables: • Accurate sulfone impurity quantification per EP monograph specifications • Stability-indicating HPLC/UPLC method validation with definitive peak identification • ANDA/DMF submission support with full COA (NMR, MS, purity data) Supplied as off-white solid with traceable documentation.

Molecular Formula C24H20Cl2N2O3S. HNO3
Molecular Weight 550.41
CAS No. 80676-29-5
Cat. No. B601485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenticonazole Sulfone Nitric Acid Salt
CAS80676-29-5
SynonymsFenticonazole Sulfone Nitric Acid Salt;  1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylsulfonyl)phenyl]methoxy]ethyl]-1H-imidazole Nitrate; 
Molecular FormulaC24H20Cl2N2O3S. HNO3
Molecular Weight550.41
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5): Baseline Characterization and Pharmacopeial Identity


Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5), chemically designated as 1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole nitrate, is an imidazole derivative formally recognized as Fenticonazole EP Impurity C (Nitrate) . This compound represents the sulfone-oxidized derivative of the parent drug fenticonazole nitrate, distinguished by the presence of a benzenesulfonyl functional group rather than the phenylsulfanyl moiety characteristic of the parent drug substance [1]. Its molecular formula is C24H20Cl2N2O3S·HNO3, with a molecular weight of 550.41 g/mol; the corresponding free base form is registered under CAS 80676-28-4 [2]. The compound is primarily supplied as a high-purity (typically >95%) off-white to pale yellow solid reference standard intended exclusively for analytical and quality control applications .

Identity Designated as Fenticonazole EP Impurity C (Nitrate); not a therapeutic substance
Grade Supplied as analytical reference standard with full characterization and CoA
Workflow Used exclusively for impurity profiling, stability-indicating methods, and pharmacopeial compliance

Why Fenticonazole Sulfone Nitric Acid Salt Cannot Be Replaced by Generic Fenticonazole Nitrate


Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5) is not a therapeutic alternative to fenticonazole nitrate but a chemically distinct, pharmacopeially defined impurity standard with a fundamentally different functional application . Generic substitution with the parent drug substance (CAS 73151-29-8) is analytically invalid because the sulfone oxidation state alters chromatographic retention behavior, detection characteristics, and stability-indicating method performance [1]. This compound serves as a critical reference marker in European Pharmacopoeia (EP) monograph compliance testing, enabling accurate identification and quantification of the sulfone impurity in drug substance and finished product batches [2]. Substitution with unqualified fenticonazole nitrate would compromise impurity profiling accuracy, render analytical method validation non-compliant with EP specifications, and potentially obscure degradation product formation in stability studies [3].

Target: Fenticonazole Sulfone Nitrate (EP Impurity C)
Substitute: Fenticonazole Nitrate API
Sulfone oxidation alters chromatographic retention; impurity profiling accuracy may be compromised without the correct reference standard.
Target: Pharmacopeial reference marker
Substitute: Unqualified parent drug
EP monograph compliance requires the specified impurity C; using the parent drug may invalidate system suitability and regulatory acceptance.
Target: Degradation marker for stability studies
Substitute: Non-sulfone analog
Sulfone-specific detection is essential for oxidative degradation pathway monitoring; absence may obscure forced degradation product formation.

Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5): Quantitative Differentiation Evidence for Procurement Decisions


Chromatographic Resolution of Fenticonazole Sulfone Nitrate from Parent Drug and Co-Impurities

In high-performance capillary electrophoresis (HPCE) analysis, fenticonazole sulfone nitrate (impurity C) is resolved from the parent drug fenticonazole nitrate with complete baseline separation achieved in under 20 minutes under optimized conditions [1]. The method employs a 40 cm capillary (effective length 34 cm, 50 μm ID) with a running buffer of 30 mM phosphate (pH 3) containing 8 mM trimethyl-β-cyclodextrin as a chiral selector [1]. The five known related substances, including the sulfone impurity, are separated with resolution sufficient for quantitative determination, enabling accurate impurity profiling in pharmaceutical formulations [1].

HPCE Separation
Method context
Baseline resolution of sulfone impurity from parent drug and four co-impurities in
Supports validated impurity quantification methods
HPCE with 30 mM phosphate pH 3 / trimethyl-β-cyclodextrin; 40 cm capillary
EP Impurity C Designation
Specification review
Codified as EP Impurity C (Nitrate); purity >95%, NMR and MS characterization provided
Meets pharmacopeial identity requirements for compliance
Distinct from Impurity A, B, D, E; traceable CoA
Sulfone Oxidation State
Class-level
Benzenesulfonyl (-SO₂-) group; MW +32 g/mol vs parent sulfide (-S-)
Enables oxidative degradation marker identification
Critical for forced degradation and shelf-life stability testing
Regulatory Submission Support
Specification review
Full CoA, NMR, MS; purity >95%; designated for ANDA/DMF applications
Supplies regulatory documentation requirements for submissions
ICH/EP-compliant characterization; traceable standard
Biological Activity Context
Context-dependent
Parent drug shows MIC-defined antimicrobial activity; sulfone impurity has no established therapeutic activity
Impurity is an analytical marker, not a bioactive alternative
Procurement must distinguish therapeutic grade vs reference grade
Analytical Chemistry Quality Control Impurity Profiling

European Pharmacopoeia Designation as Specified Impurity C in Fenticonazole Nitrate Monograph

Fenticonazole Sulfone Nitric Acid Salt is formally codified as Fenticonazole EP Impurity C (Nitrate) in the European Pharmacopoeia monograph for fenticonazole nitrate [1]. This designation distinguishes it from EP Impurity A (CAS 24155-42-8), EP Impurity B, EP Impurity D (CAS 1313397-05-5), and EP Impurity E [2]. The compound is supplied with comprehensive characterization data compliant with EP specifications, including purity typically exceeding 95%, full spectroscopic characterization (NMR, MS), and a Certificate of Analysis enabling traceability to pharmacopeial standards [3].

EP Impurity C Designation
Specification review
Codified as EP Impurity C (Nitrate); purity >95%, NMR and MS characterization provided
Meets pharmacopeial identity requirements for compliance
Distinct from Impurity A, B, D, E; traceable CoA
Regulatory Compliance Pharmaceutical Analysis Reference Standards

Structural Differentiation: Sulfone Oxidation State Defines Degradation Pathway Relevance

Fenticonazole nitrate undergoes significant degradation under stressed conditions; stability-indicating LC method development confirms the drug is completely degraded under acidic medium (0.1 M HCl) with the generation of multiple degradation products [1]. The sulfone oxidation product represented by CAS 80676-29-5 is structurally distinguished from the parent drug by replacement of the phenylsulfanyl (-S-) moiety with a benzenesulfonyl (-SO2-) group, representing an oxidative degradation pathway [2]. This structural modification alters both the compound's physicochemical properties and its detectability in chromatographic systems relative to the parent drug and other potential degradation products .

Sulfone Oxidation State
Class-level
Benzenesulfonyl (-SO₂-) group; MW +32 g/mol vs parent sulfide (-S-)
Enables oxidative degradation marker identification
Critical for forced degradation and shelf-life stability testing
Stability Studies Degradation Chemistry Forced Degradation

Analytical Reference Standard for ANDA and DMF Submission Compliance

Fenticonazole EP Impurity C (Nitrate) reference standards are explicitly utilized in pharmaceutical research for product development, ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions, quality control (QC), and method validation [1]. The compound undergoes thorough characterization and is supplied with detailed Certificates of Analysis containing validated purity data, NMR spectra, and mass spectrometry confirmation that meet regulatory requirements for reference standard documentation . The product can be used for analytical method development and method validation (AMV) for commercial production of fenticonazole nitrate formulations [1].

Regulatory Submission Support
Specification review
Full CoA, NMR, MS; purity >95%; designated for ANDA/DMF applications
Supplies regulatory documentation requirements for submissions
ICH/EP-compliant characterization; traceable standard
Regulatory Affairs ANDA Submissions Drug Master Files

Differential Activity Profile: Parent Drug Demonstrates Antimicrobial Efficacy While Impurity Functions as Analytical Marker

Fenticonazole nitrate (parent drug) demonstrates in vitro antibacterial activity compared with clotrimazole and miconazole; against 177 strains of bacterial species associated with bacterial vaginosis (BV) and skin infections, fenticonazole, clotrimazole, and miconazole showed high susceptibility among BV-associated Bacteroides isolates, Gardnerella vaginalis, Mobiluncus spp., and anaerobic gram-positive cocci, while Bacteroides fragilis group isolates were resistant [1]. Fenticonazole nitrate exerts antifungal activity against dermatophyte pathogens, Malassezia furfur, and Candida albicans . In contrast, Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5) is not intended as a therapeutic agent; its biological activity remains uncharacterized and it functions exclusively as an analytical reference standard . Comparative clinical studies of fenticonazole nitrate show efficacy at least equivalent to six different topical antimycotics including miconazole, clotrimazole, econazole, bifonazole, naftifine, and cyclopyroxolamine [2].

Biological Activity Context
Context-dependent
Parent drug shows MIC-defined antimicrobial activity; sulfone impurity has no established therapeutic activity
Impurity is an analytical marker, not a bioactive alternative
Procurement must distinguish therapeutic grade vs reference grade
Antifungal Activity Antibacterial Activity Mechanism of Action

Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5): Validated Research and Industrial Application Scenarios


European Pharmacopoeia Compliance Testing for Fenticonazole Nitrate Drug Substance and Finished Products

CAS 80676-29-5 serves as a primary reference marker for EP Impurity C in the quality control of fenticonazole nitrate active pharmaceutical ingredient (API) and finished dosage forms such as creams, vaginal capsules, and solutions [1]. Analytical laboratories performing EP monograph compliance testing require this certified reference standard to establish system suitability, determine relative response factors, and accurately quantify sulfone impurity levels against established acceptance criteria [2].

Stability-Indicating Method Development and Forced Degradation Studies

The sulfone oxidation state of CAS 80676-29-5 makes it a critical marker compound in the development and validation of stability-indicating HPLC or UPLC methods [1]. Given that fenticonazole nitrate degrades completely under acidic conditions with the formation of multiple degradation products, the sulfone impurity reference standard is essential for peak identification, resolution optimization, and accurate quantification of oxidative degradation pathways during forced degradation studies and long-term stability testing of fenticonazole formulations [2].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Regulatory Submissions

Pharmaceutical companies pursuing generic fenticonazole nitrate product approvals in EP-adopting jurisdictions utilize CAS 80676-29-5 reference standards in their ANDA and DMF submissions [1]. The compound, supplied with full Certificates of Analysis containing purity data, NMR spectra, and MS confirmation, supports analytical method validation (AMV) packages and demonstrates adequate control of the sulfone impurity in proposed commercial manufacturing processes [2].

Reference Standard Procurement for Contract Research and Manufacturing Organizations

Contract research organizations (CROs) and contract manufacturing organizations (CMOs) performing analytical testing, stability studies, or batch release testing on behalf of fenticonazole nitrate product sponsors require CAS 80676-29-5 as a qualified reference standard [1]. Procurement specifications must align with EP monograph requirements, and the standard must be accompanied by traceable documentation to support third-party quality system audits and regulatory inspections [2].

Application
Selection Property
Validation Focus
EP compliance testing
Pharmacopeial identity & documentation
Monograph system suitability and impurity quantification
Stability-indicating method development
Degradation marker specificity
Forced degradation peak identification and resolution
ANDA / DMF regulatory submissions
Certified reference standard documentation
Analytical method validation package acceptability
Contract analytical services
Traceable reference standard
Audit-ready documentation and method transfer support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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